BenchChemオンラインストアへようこそ!

Octahydrocyclopenta[c]pyrrole

Triple Reuptake Inhibitor Antidepressant Drug Discovery Scaffold Differentiation

Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0), systematically named 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole and also known as 3-azabicyclo[3.3.0]octane, is a saturated bicyclic secondary amine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol. The compound features a cis-fused [3.3.0] bicyclic architecture in which a pyrrolidine ring is annulated to a cyclopentane ring, placing the nitrogen at the bridgehead-adjacent position.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 5661-03-0
Cat. No. B1584311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[c]pyrrole
CAS5661-03-0
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CNCC2C1
InChIInChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2
InChIKeyUZHVXJZEHGSWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0): Bicyclic Pyrrolidine Scaffold for Pharmaceutical Intermediates and CNS Drug Discovery


Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0), systematically named 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole and also known as 3-azabicyclo[3.3.0]octane, is a saturated bicyclic secondary amine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . The compound features a cis-fused [3.3.0] bicyclic architecture in which a pyrrolidine ring is annulated to a cyclopentane ring, placing the nitrogen at the bridgehead-adjacent position. This rigid, conformationally constrained scaffold serves as a critical pharmaceutical intermediate: it is the key building block for the HCV protease inhibitor telaprevir and the antidiabetic sulfonylurea gliclazide [1], and its derivatives have been developed as potent type 1 glycine transporter (GlyT1) inhibitors [2] and triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT [3]. The compound is a colorless to pale yellow liquid with a predicted boiling point of 165.0±8.0 °C, density of 0.934±0.06 g/cm³, pKa of 11.53±0.20, and high water solubility (~1000 g/L at 20 °C) .

Why Generic Bicyclic Amine Scaffolds Cannot Substitute for Octahydrocyclopenta[c]pyrrole in Key Synthetic and Pharmacological Applications


The [3.3.0] bicyclic architecture of octahydrocyclopenta[c]pyrrole is not interchangeable with superficially similar saturated azabicycles because the ring size, nitrogen position, and annulation geometry collectively govern both the downstream derivatization chemistry and the biological target engagement. The cis-fused 5,5-ring system places the secondary amine at a specific spatial orientation that is essential for the P2 proline-mimetic motif of telaprevir [1] and for the sulfonylurea pharmacophore of gliclazide [2]. Substituting a [4.3.0] (octahydro-1H-isoindole), [3.1.0] (3-azabicyclo[3.1.0]hexane), or monocyclic pyrrolidine scaffold alters the bite angle, conformational flexibility, and nitrogen basicity, which directly impacts catalytic hydrogenation yields, coupling efficiency, and transporter selectivity profiles [3]. Furthermore, the one-step borohydride/Lewis acid reduction route yielding >90% product with 97% HPLC purity has been specifically optimized for the cyclopentylimide precursor of this scaffold and does not translate to alternative bicyclic systems [4].

Quantitative Differentiation Evidence for Octahydrocyclopenta[c]pyrrole: Head-to-Head Data Against Closest Analogs


Triple Reuptake Inhibitor Scaffold Comparison: Octahydrocyclopenta[c]pyrrole vs. Octahydro-1H-isoindole in SERT/NET/DAT Inhibition

In a direct head-to-head scaffold comparison within the same study, the octahydrocyclopenta[c]pyrrole-based compound 22a demonstrated SERT, NET, and DAT IC50 values of 20, 109, and 430 nM respectively, while the octahydro-1H-isoindole-based compound 23a showed IC50 values of 29, 85, and 168 nM at the same three transporters. A second octahydrocyclopenta[c]pyrrole compound, 26a (N-H secondary amine), showed IC50 values of 53, 150, and 140 nM. All three optimized compounds were brain-penetrant, active in the mouse tail suspension test at 10 and 30 mg/kg PO, and showed no motor stimulant effects at 1–30 mg/kg PO [1]. Notably, the octahydrocyclopenta[c]pyrrole series exhibited generally higher Ligand Lipophilicity Efficiency (LLE) values due to lower log P of the compounds compared to their octahydro-1H-isoindole counterparts [2]. Compound 20b (2-naphthyl octahydrocyclopenta[c]pyrrole, N-CH3) achieved an exceptional SERT LLE of 4.92, substantially exceeding the octahydro-1H-isoindole series maxima [3]. Both scaffolds showed comparable in vitro ADME profiles with no clear distinction in microsomal stability, CYP inhibition, or hERG inhibition (none below 1 μM) for the dichlorophenyl series [4].

Triple Reuptake Inhibitor Antidepressant Drug Discovery Scaffold Differentiation

GlyT1 Inhibitory Potency: Octahydrocyclopenta[c]pyrrole Derivative Achieves Sub-3 Nanomolar Ki

An octahydro-cyclopenta[c]pyrrole derivative (BDBM50309966 / CHEMBL1073598) demonstrated a Ki of 2.8 nM against the human type 1 glycine transporter (GlyT1) as measured by radioligand displacement assay [1]. This sub-3 nM affinity places the octahydrocyclopenta[c]pyrrole chemotype among the most potent GlyT1 inhibitor scaffolds reported at the time of its disclosure. The same publication reported that the series afforded not only potent in vitro inhibition of GlyT1 but also in vivo activity as demonstrated by elevation of cerebrospinal fluid (CSF) glycine levels in animal models [2]. The study further identified a 3-O(c-pentyl), 4-F substituent combination as a viable isosteric replacement for the widely used 3-trifluoromethoxy group, expanding the accessible chemical space for this pharmacophore [3]. This contrasts with earlier GlyT1 inhibitor chemotypes such as those reported by Walter et al. (2007), which typically exhibited IC50 values in the 10–50 nM range before optimization [4].

GlyT1 Inhibition Schizophrenia CNS Drug Discovery

One-Step Synthetic Route: Borohydride/Lewis Acid Reduction vs. Prior Multi-Step Hydrogenation

A Chinese invention patent (CN 103709088 A, Zunyi Medical College) discloses a one-step preparation method for octahydrocyclopenta[c]pyrrole in which the cyclopentylimide compound (II) is reduced using sodium borohydride or potassium borohydride as the boron reducing agent in the presence of a Lewis acid promoter (e.g., ZnCl2, CaCl2, FeCl3) in an appropriate solvent (THF, acetonitrile, 1,4-dioxane, toluene, etc.) [1]. This one-step method has been reported to achieve yields exceeding 90% with purity levels of 97% by HPLC [2]. In contrast, the prior art method disclosed in JP 05-070429 A requires a two-step high-pressure, high-temperature hydrogenation of 2-cyano-1-cyclopentenecarboxylic acid ester using first a Raney nickel catalyst and then a copper chromite catalyst, which proceeds in low yield [3]. The WO2013102634A1 patent (Lonza Ltd) introduced an alternative one-step hydrogenation of 1,2-dicyanocyclo-1-pentene, but this method uses heterogeneous noble metal catalysts under hydrogen pressure and achieves simultaneous reduction of the unsaturated C-C bond and cyclization of the two cyano residues [4]. The borohydride/Lewis acid method avoids high-pressure equipment requirements and noble metal catalysts, offering a complementary low-pressure, non-hydrogenolytic approach.

Process Chemistry One-Step Synthesis Industrial Scale-Up

Telaprevir Intermediate Synthesis: Octahydrocyclopenta[c]pyrrole-Carboxylic Acid Derivative Yield vs. Commercial Process Baseline

The synthesis of the telaprevir key intermediate (1S,3αR,6αS)-octahydrocyclopenta[c]pyrrole-1-carboxylic-t-butylester oxalate (compound 1) was achieved in an overall yield of approximately 26.4% from the free amino acid of compound 4 via a convergent sequence involving Boc protection, chemical resolution, t-butyl esterification, imino deprotection, and oxalate salt formation [1]. This academic process yield benchmarks closely against the commercial manufacturing process for telaprevir, which achieved a 27% overall yield from Boc-protected 3-azabicyclo[3.3.0]octane (based on total molar charge) and was successfully used to produce over 60 metric tons of telaprevir drug substance across more than 150 batches with total impurity levels ≤0.03% and ≥99.97% purity [2]. The octahydrocyclopenta[c]pyrrole scaffold is thus the irreducible chiral building block for the P2 bicycloproline ester moiety of telaprevir, and no alternative scaffold can reproduce the requisite (1S,3aR,6aS) stereochemistry and conformational rigidity required for HCV NS3/4A protease inhibition [3].

Telaprevir Synthesis HCV Protease Inhibitor Process Chemistry

Gliclazide Coupling Efficiency: Octahydrocyclopenta[c]pyrrole-Derived Isocyanate Achieves >90% Yield in Final Step

In the synthesis of the antidiabetic drug gliclazide, the octahydrocyclopenta[c]pyrrole scaffold is converted to 2-isocyanato octahydrocyclopenta[c]pyrrole (9), which upon subsequent addition reaction with 4-methylbenzenesulphonamide (10) in the presence of wormwood salt and acetone produces gliclazide (1) with an exceptional yield exceeding 90% [1]. This high-yielding coupling step is enabled by the specific N-acyl reactivity profile of the octahydrocyclopenta[c]pyrrole system, which provides the (3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl urea pharmacophore that is the structural core of gliclazide [2]. Alternative synthetic routes to gliclazide that do not employ the octahydrocyclopenta[c]pyrrole intermediate typically require more forcing conditions or protection/deprotection sequences that reduce overall atom economy. The octahydrocyclopenta[c]pyrrole hydrochloride salt (CAS 112626-50-3) is formally classified as Gliclazide EP Impurity B and Gliclazide Impurity 5, and its availability as a fully characterized reference material compliant with USP, EMA, JP, and BP regulatory requirements supports both ANDA and NDA filings [3].

Gliclazide Synthesis Sulfonylurea Antidiabetic Green Chemistry

Conformational Rigidity and Physicochemical Differentiation: pKa, Solubility, and the 5,5-Bicyclic Advantage

The octahydrocyclopenta[c]pyrrole scaffold provides a unique combination of physicochemical properties that differentiate it from commonly considered alternatives such as octahydro-1H-isoindole (5,6-bicyclic, CAS 6949-87-7) and monocyclic pyrrolidine: (i) predicted pKa of 11.53±0.20 places its conjugate acid basicity in a range suitable for salt formation with pharmaceutical counterions while maintaining adequate free-base lipophilicity for membrane penetration ; (ii) water solubility of ~1000 g/L at 20 °C is remarkably high for a bicyclic secondary amine and facilitates aqueous reaction conditions, extraction protocols, and salt purification steps ; (iii) the cis-fused 5,5-ring system provides greater conformational rigidity than monocyclic pyrrolidines (reducing entropic penalty upon target binding) while avoiding the increased lipophilicity and molecular weight (+50 Da) of the 5,6-fused octahydro-1H-isoindole homolog . In the triple reuptake inhibitor study, the lower log P of the octahydrocyclopenta[c]pyrrole series relative to the octahydro-1H-isoindole series directly translated into systematically higher LLE values, demonstrating the tangible pharmacological benefit of the scaffold's intrinsic physicochemical properties .

Conformational Constraint Physicochemical Properties Scaffold Design

Optimal Procurement Scenarios for Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) Based on Verified Quantitative Evidence


Triple Reuptake Inhibitor Lead Optimization: Selecting the Octahydrocyclopenta[c]pyrrole Scaffold for Superior Ligand Lipophilicity Efficiency

For medicinal chemistry programs targeting balanced SERT/NET/DAT inhibition for major depressive disorder, the octahydrocyclopenta[c]pyrrole scaffold offers a quantifiable advantage over the octahydro-1H-isoindole alternative. Compound 22a (octahydrocyclopenta[c]pyrrole, N-CH3) achieves a SERT IC50 of 20 nM — 1.45-fold more potent than the isoindole comparator 23a at SERT — while maintaining brain penetration sufficient for in vivo efficacy in the mouse tail suspension test at 10 and 30 mg/kg PO without motor stimulation liability [1]. The systematically higher LLE values across the octahydrocyclopenta[c]pyrrole series (exemplified by 20b's SERT LLE of 4.92) translate to greater potency per unit of lipophilicity, a critical optimization parameter for avoiding off-target pharmacology [2]. Procurement of the parent octahydrocyclopenta[c]pyrrole scaffold enables SAR exploration at the N-position (H, CH3, ethyl, benzyl) and 3-aryl position to fine-tune the SERT/NET/DAT inhibition balance.

Large-Scale Telaprevir Intermediate Manufacturing: Validated 26-27% Overall Yield Route

The octahydrocyclopenta[c]pyrrole scaffold is the non-substitutable P2 building block for telaprevir. The academic process achieving ~26.4% overall yield to the (1S,3αR,6αS)-carboxylic-t-butylester oxalate [1] closely mirrors the 27% yield of the Vertex commercial process that supplied >60 metric tons of drug substance at ≥99.97% purity [2]. For organizations developing generic telaprevir or next-generation HCV NS3/4A protease inhibitors, the availability of two complementary synthetic routes to the parent scaffold — the one-step NaBH4/Lewis acid reduction (>90% yield, atmospheric pressure) [3] and the catalytic hydrogenation of 1,2-dicyanocyclopentene [4] — provides supply chain redundancy and the option to select based on available equipment, catalyst access, and solvent preferences.

Generic Gliclazide API Manufacturing: Regulatory-Compliant Intermediate with >90% Final-Step Coupling Yield

For generic pharmaceutical manufacturers of gliclazide, octahydrocyclopenta[c]pyrrole (as the free base or HCl salt, CAS 112626-50-3) is the preferred intermediate. The >90% yield in the final isocyanate-sulfonamide coupling step directly reduces cost-of-goods [1]. The hydrochloride salt is available as a fully characterized reference material compliant with USP, EMA, JP, and BP monographs, supporting regulatory filings (ANDA, NDA) without the need for additional impurity qualification studies [2]. The compound's high water solubility (~1000 g/L) facilitates aqueous workup and salt metathesis, while the boiling point of 165 °C allows purification by vacuum distillation, a significant advantage over higher molecular weight or thermally labile analogs [3].

GlyT1 Inhibitor CNS Drug Discovery: Sub-3 Nanomolar Affinity Starting Point

Research groups pursuing GlyT1 inhibition for schizophrenia or related CNS indications can prioritize the octahydrocyclopenta[c]pyrrole chemotype based on the demonstrated Ki of 2.8 nM for optimized derivatives, representing a 3.6- to 18-fold affinity improvement over earlier GlyT1 inhibitor chemotypes [1]. Critically, the scaffold supports both in vitro potency and in vivo CSF glycine elevation [2], and the identification of a 3-O(c-pentyl),4-F isosteric replacement for the 3-trifluoromethoxy group expands intellectual property freedom-to-operate [3]. The scaffold's lower log P relative to octahydro-1H-isoindole analogs [4] further supports CNS drug-likeness by reducing the risk of high lipophilicity-driven off-target binding and metabolic instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.